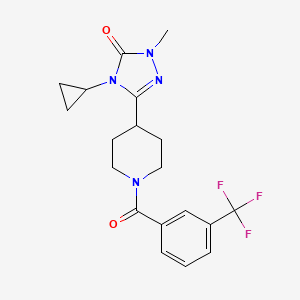

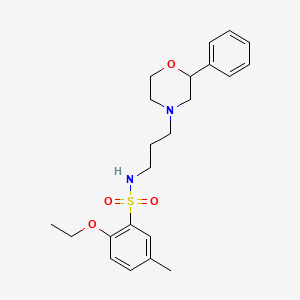

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

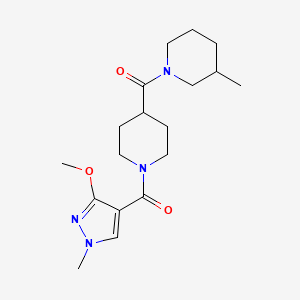

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as STO-609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by researchers at the University of Dundee, and since then, it has been used in a variety of studies to investigate its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Fungicidal Activity

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide derivatives have shown promising results in fungicidal activity. For instance, specific derivatives demonstrated superior efficacy compared to commercial fungicides in controlling cucumber downy mildew, positioning them as significant lead compounds for further optimization and development as fungicides (Wu et al., 2022).

Erythroid Differentiation

Nicotinamide and its analogues were found to induce erythroid differentiation in murine erythroleukemia cells more effectively than traditional inducers. This suggests a potential therapeutic application in treating disorders related to erythropoiesis (Terada et al., 1979).

Regulation of Nitric Oxide Synthases

The compound is relevant in the study of nitric oxide synthases (NOS), where nicotinamide-adenine-dinucleotide phosphate (NADPH), a cofactor, plays a crucial role in the synthesis of nitric oxide, a vital signaling molecule. This research area is essential for understanding vascular health and the pathophysiology of cardiovascular diseases (Förstermann & Sessa, 2012).

DNA Repair

Nicotinamide has shown to stimulate DNA repair in human lymphocytes damaged by UV irradiation, suggesting its potential as a protective agent against genetic damage and its implications in cancer research (Berger & Sikorski, 1980).

Redox Chemistry

Research on synthetic nicotinamide cofactor analogues for redox chemistry has revealed their significance in organic chemistry and biocatalysis. These analogues serve as biomimetics used in catalytic or stoichiometric amounts in redox reactions, showcasing the versatility of nicotinamide derivatives in facilitating chemical transformations (Paul, Arends & Hollmann, 2014).

Mecanismo De Acción

Target of Action

Similar compounds often interact with enzymes or receptors in the body to exert their effects .

Mode of Action

It’s likely that it interacts with its target in a way that modulates the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

The compound’s interaction with its target could potentially influence various biochemical pathways, leading to downstream effects .

Result of Action

Action Environment

Propiedades

IUPAC Name |

N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S2/c19-27(23,24)15-5-3-13(4-6-15)7-10-20-17(22)16-2-1-9-21-18(16)25-14-8-11-26-12-14/h1-6,9,14H,7-8,10-12H2,(H,20,22)(H2,19,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYCFAXKNAHXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2879275.png)

![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)